molecular formula C12H15Cl2NO5S B1682257 Thiamphenicol CAS No. 15318-45-3

Thiamphenicol

Cat. No. B1682257
CAS RN: 15318-45-3
M. Wt: 356.2 g/mol
InChI Key: OTVAEFIXJLOWRX-NXEZZACHSA-N
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Description

Thiamphenicol is a broad-spectrum antibiotic with bacteriostatic activity against gram-positive and gram-negative bacteria . It is the methyl-sulfonyl analogue of chloramphenicol and has a similar spectrum of activity, but is 2.5 to 5 times as potent .


Synthesis Analysis

A unified strategy for an efficient and high diastereo- and enantioselective synthesis of Thiamphenicol based on a key catalytic syn-selective Henry reaction has been reported . New metal complexes of Thiamphenicol with Zn (II), Cu (II), Ni (II), Co (II) and Fe (II) were synthesized and characterized .


Molecular Structure Analysis

Thiamphenicol is a sulfone and a monocarboxylic acid amide . The IR spectra revealed coordination of the deprotonated ligand to the metal through one oxygen and the nitrogen atom of the amide group .


Chemical Reactions Analysis

The effect of ionising radiation, applied in the form of an electron beam, on the physical and chemical properties of Thiamphenicol in solid phase has been studied .


Physical And Chemical Properties Analysis

The effect of ionising radiation on the physical and chemical properties of Thiamphenicol in solid phase has been studied by organoleptic analysis (form, colour, smell, solubility, clarity) and spectroscopic methods (UV, IR, EPR), chromatography (TLC), SEM observations, X-ray diffraction, polarimetry and thermal method (DSC) .

Scientific Research Applications

Biodegradation and Metabolism

Thiamphenicol (TAP) is extensively used in animal husbandry and aquaculture for treating infections. Research indicates that TAP can be biodegraded effectively through microalgae, such as Chlorella sp. L38, which shows strong adaptability to high concentrations of TAP. The biodegradation process involves biosorption, bioaccumulation, and contributes significantly to TAP removal efficiency. This suggests the potential of biological treatment via microalgae for TAP purification in environmental contexts (Song et al., 2019).

Photodegradation in Water

Studies on the photodegradation of thiamphenicol have shown varied effects depending on the light source and water constituents. In seawater, freshwater, and pure water, TAP exhibited different rates of degradation under UV-vis and solar irradiation. This research is critical for assessing the persistence of TAP in wastewater treatment and environmental settings (Ge et al., 2009).

Synthesis and Chemical Analysis

Efficient stereoselective synthesis of thiamphenicol's stereoisomers was developed through a dynamic kinetic resolution, indicating the chemical complexity and the need for precise synthesis methods for its study and application (Perez et al., 2015). Additionally, a spectrophotometric method has been developed for determining THIA in pharmaceutical formulations, providing essential tools for its analysis in various contexts (Gölcü & Tarinc, 2011).

Antibacterial Efficacy and Clinical Applications

Research has shown the efficacy of thiamphenicol in treating respiratory tract infections, indicating its role in both direct action against pathogens and cooperation with human granulocytes (Tullio et al., 2004). Moreover, thiamphenicol has been effective against multiresistant Streptococcus pneumoniae, Haemophilus influenzae, and Staphylococcus aureus, highlighting its significance in treating resistant pathogens (Marchese et al., 2002).

Environmental and Ecological Impact

The impact of thiamphenicol on non-target organisms like cyanobacteria Microcystis flos-aquae has been studied, showing significant alterations in their photosynthesis and antioxidant systems at varying concentrations. This suggests the ecological implications of thiamphenicol use in aquaculture and its potential environmental hazards (Wang et al., 2017).

Future Directions

There are several topics that have been addressed as highly relevant for the establishment of maximum residue limits (MRLs) for Thiamphenicol . Further studies are recommended to supply more diverse and complete data related to the requirements for calculation of the Feed Antimicrobial Resistance Selection Concentration (FARSC) .

properties

IUPAC Name

2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO5S/c1-21(19,20)8-4-2-7(3-5-8)10(17)9(6-16)15-12(18)11(13)14/h2-5,9-11,16-17H,6H2,1H3,(H,15,18)/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTVAEFIXJLOWRX-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(C(CO)NC(=O)C(Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5021338
Record name Thiamphenicol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>53.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56320855
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Thiamphenicol

CAS RN

15318-45-3, 847-25-6
Record name Thiamphenicol
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Record name Racephenicol [USAN]
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Record name Thiamphenicol [USAN:INN:BAN:JAN]
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Record name Thiamphenicol
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Record name thiamphenicol
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Record name Thiamphenicol
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Record name Thiamphenicol
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Record name THIAMPHENICOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11,900
Citations
PM Dowling - Antimicrobial therapy in veterinary medicine, 2013 - Wiley Online Library
… Florfenicol is a structural analogue of thiamphenicol that also lacks the p-nitro group, and it is more active than thiamphenicol. Neither thiamphenicol nor florfenicol are associated with …
Number of citations: 86 onlinelibrary.wiley.com
M Cannon, S Harford, J Davies - Journal of Antimicrobial …, 1990 - academic.oup.com
… Thiamphenicol and Sch 25298 were shown to be like chloramphenicol in … > thiamphenicol > Sch 25298. Selected bacterial strains highly resistant to chloramphenicol and thiamphenicol …
Number of citations: 209 academic.oup.com
VP Syriopoulou, AL Harding… - Antimicrobial agents …, 1981 - Am Soc Microbiol
… and thiamphenicol. We conclude that fluorinated analogs of chloramphenicol and thiamphenicol … a broad spectrum of chloraniphenicol-thiamphenicol-resistant, gram-negative bacteria. …
Number of citations: 195 journals.asm.org
HC Neu, KP Fu - Antimicrobial agents and chemotherapy, 1980 - Am Soc Microbiol
… against any chloramphenicol- or thiamphenicol-resistant strains of … more active than chloramphenicol or thiamphenicol, with 90% of … The differences in activity of thiamphenicol and …
Number of citations: 135 journals.asm.org
JV Samsonova, A Cannavan… - Critical Reviews in …, 2012 - Taylor & Francis
This article gives an extensive overview of the wide range of analytical procedures developed for the detection of amphenicol antibiotic residues (chloramphenicol, thiamphenicol, and …
Number of citations: 87 www.tandfonline.com
G Indrayanto, DL Trisna, MH Santosa… - Analytical Profiles of …, 1993 - Elsevier
… The metabolic fate of Thiamphenicol was studied in cats, rabbits, and rats after oral and … excreted Thiamphenicol either as unchanged Thiamphenicol, deacylated Thiamphenicol, or …
Number of citations: 1 www.sciencedirect.com
SP Ho, TY Hsu, MH Chen, WS WANG - Journal of Veterinary Medical …, 2000 - jstage.jst.go.jp
The minimum inhibitory concentration (MIC) was measured to evaluate the antibacterial activities of chloramphenicol (CP), thiamphenicol (TP) and florfenicol (FFC) against the aquatic …
Number of citations: 124 www.jstage.jst.go.jp
H FUKUI, Y FUJIHARA, T KANO - Fish Pathology, 1987 - jstage.jst.go.jp
… the growth of all of the test strains resistant to thiamphenicol (TP), chloramphenicol (CP) and … from a series of fluorinated analogs of thiamphenicol (TP) and chloramphenicol (CP) at …
Number of citations: 164 www.jstage.jst.go.jp
HT Lai, JH Hou, CI Su, CL Chen - Ecotoxicology and Environmental safety, 2009 - Elsevier
This study investigated the growth inhibition effects of three phenicol antibiotics on microalgae used in aquaculture. Different dose levels of chloramphenicol (CAP), florfenicol (FF), and …
Number of citations: 186 www.sciencedirect.com
V FERRARI - Sexually Transmitted Diseases, 1984 - JSTOR
… of thiamphenicol. Studies on the systemic bioavailability in humans of 2.5 g of thiamphenicol … pg/m' after about 2 hr, and plasma concentrations of thiamphenicol of >2 ¿ig/ml for 17-20 hr. …
Number of citations: 30 www.jstor.org

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